Potency Advantage in NCI-H460 Lung Cancer Model vs. Plinabulin
Compound 17p exhibits a 9-fold increase in cytotoxic potency compared to the clinical-stage compound plinabulin in the NCI-H460 non-small cell lung cancer cell line [1]. This substantial gain in potency is a direct result of structural optimization, where a methoxymethyl-substituted furan ring replaces the previously essential tert-butyl group on the imidazole ring [1].
| Evidence Dimension | Cytotoxic potency (IC50) against NCI-H460 cells |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | Plinabulin, IC50 = 26.2 nM |
| Quantified Difference | 9.03-fold lower IC50 (more potent) |
| Conditions | Human NCI-H460 lung cancer cells, 72-hour MTT assay |
Why This Matters
This data demonstrates that 17p is not a simple analog but a significantly optimized compound with a clear, quantifiable potency advantage over its clinical-stage predecessor, making it a superior tool for studying microtubule disruption in lung cancer models.
- [1] Ding Z, Li F, Zhong C, Li F, Liu Y, Wang S, Zhao J, Li W. Structure-based design and synthesis of novel furan-diketopiperazine-type derivatives as potent microtubule inhibitors for treating cancer. Bioorg Med Chem. 2020;28(10):115435. View Source
